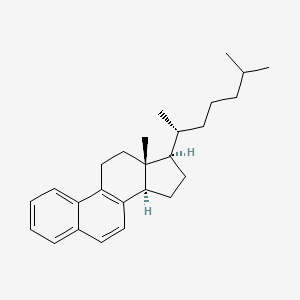
C26 Diaromatic sterane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C26 Diaromatic Sterane is a type of sterane, a class of chemical compounds that are used as biomarkers in geochemical studies of oils and source rocks . It is a 26-carbon (C26) sterane created from the removal of carbon 24 from cholestane . It has been found that this compound is relatively high in abundance, up to 10% of sterols, in Thalassiosira aff. antarctica, a diatom .
Molecular Structure Analysis
This compound is a tetracyclic compound, with 20R,5α(H),14α(H),17α(H) stereochemistry, derived from steroids or sterols . It consists of three 6-membered rings and one 5-membered ring, with carbon 24 removed from the side chain off of C17 .Chemical Reactions Analysis
The relative concentration of this compound within the study area is controlled by multiple factors such as redox conditions of the depositional environment, water salinity, and thermal maturity of organic matter . A weak-reducing environment with brackish water seems to contribute to the formation and enrichment of this compound .Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of C26 Diaromatic Sterane and other short-chain steranes is less common compared to the study of regular steranes (C27-C29) and rearranged steranes (C27-C29) . Therefore, future research could focus on further understanding the origins, synthesis, and properties of this compound and other short-chain steranes.
Propriétés
IUPAC Name |
(13R,14R,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36/c1-18(2)8-7-9-19(3)24-14-15-25-23-13-12-20-10-5-6-11-21(20)22(23)16-17-26(24,25)4/h5-6,10-13,18-19,24-25H,7-9,14-17H2,1-4H3/t19-,24-,25+,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWVMWILBNMXPH-NEBIIKFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2C=CC4=CC=CC=C34)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=CC=CC=C34)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,6-Diazabicyclo[3.1.0]hexane-5-carboxylicacid,6-methoxy-,methylester,(1-alpha-,5-alpha-,6-alpha-)-(](/img/no-structure.png)
![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)
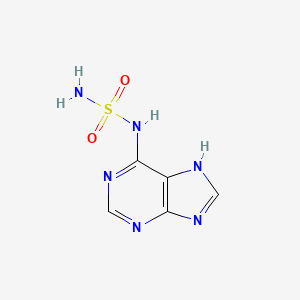

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)
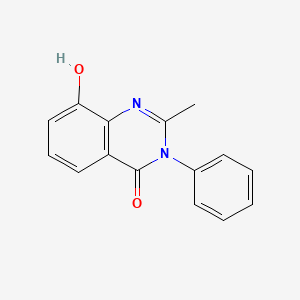
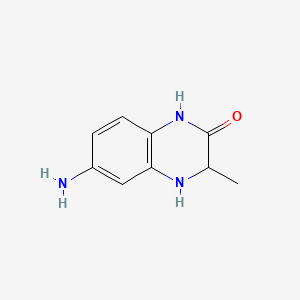
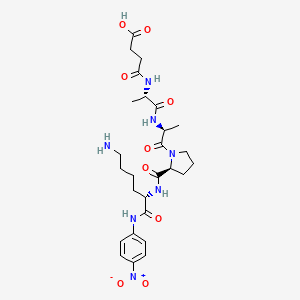
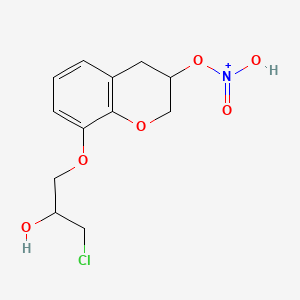

![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)
